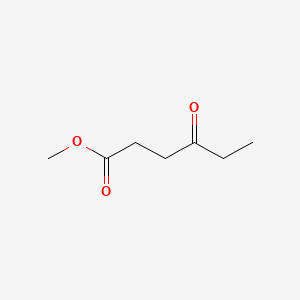

Methyl 4-oxohexanoate

説明

BenchChem offers high-quality Methyl 4-oxohexanoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 4-oxohexanoate including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

methyl 4-oxohexanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O3/c1-3-6(8)4-5-7(9)10-2/h3-5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOGHPENQGFYWSI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)CCC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70338089 | |

| Record name | Methyl 4-oxohexanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70338089 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2955-62-6 | |

| Record name | Methyl 4-oxohexanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70338089 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis of Methyl 4-oxohexanoate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the primary synthetic routes for Methyl 4-oxohexanoate, a valuable intermediate in organic synthesis. This document details established experimental protocols, presents quantitative data for comparative analysis, and illustrates the reaction pathways through clear diagrams.

Introduction

Methyl 4-oxohexanoate is a keto-ester of significant interest in the synthesis of a variety of organic molecules, including pharmaceuticals and other fine chemicals. Its bifunctional nature, possessing both a ketone and an ester group, allows for a wide range of chemical transformations, making it a versatile building block for the construction of more complex molecular architectures. This guide explores three principal methods for its preparation: direct esterification, acetoacetic ester synthesis via Michael addition, and organocuprate conjugate addition.

Comparative Analysis of Synthetic Routes

The selection of a synthetic route for Methyl 4-oxohexanoate is contingent on factors such as starting material availability, desired scale, and laboratory capabilities. The following table summarizes the key quantitative data for the three primary methods detailed in this guide, facilitating an informed decision for its preparation.

| Synthesis Route | Starting Materials | Key Reagents | Solvent | Reaction Time | Temperature | Yield (%) |

| Direct Esterification | 4-oxohexanoic acid, Iodomethane (B122720) | Cesium carbonate (Cs₂CO₃) | Dimethylformamide (DMF) | 16 hours | Ambient | 65% |

| Acetoacetic Ester Synthesis | Ethyl acetoacetate (B1235776), Ethyl acrylate (B77674) | Sodium ethoxide (NaOEt), Hydrochloric acid (HCl) | Ethanol, Water | Multiple steps | Reflux | Not explicitly reported |

| Organocuprate Addition | Methyl crotonate, Ethyl bromide | Lithium, Copper(I) iodide (CuI) | Diethyl ether, THF | Several hours | -78 °C to ambient | Not explicitly reported |

Experimental Protocols

Direct Esterification of 4-oxohexanoic Acid

This method provides a straightforward and high-yielding synthesis of Methyl 4-oxohexanoate from its corresponding carboxylic acid.

Methodology:

-

To a stirring suspension of cesium carbonate (8.15 g, 25 mmol) in dimethylformamide (DMF), add 4-oxohexanoic acid (5.79 g, 44 mmol).

-

After 5 minutes of stirring, add iodomethane (6.81 g, 48 mmol) to the reaction mixture.

-

Stir the reaction at ambient temperature for 16 hours.

-

Upon completion, add ethyl acetate (B1210297) (250 mL) and water (250 mL) to the reaction mixture.

-

Separate the organic and aqueous layers.

-

Wash the organic layer three times with 250 mL portions of water.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield Methyl 4-oxohexanoate.[1]

Acetoacetic Ester Synthesis via Michael Addition

This classic approach utilizes the Michael addition of ethyl acetoacetate to an α,β-unsaturated ester, followed by hydrolysis and decarboxylation to furnish the target keto-ester.

Methodology:

Step 1: Michael Addition

-

In a suitable reaction vessel, dissolve sodium ethoxide in absolute ethanol.

-

To this solution, add ethyl acetoacetate dropwise with stirring.

-

Cool the mixture and add ethyl acrylate dropwise, maintaining a low temperature.

-

Allow the reaction to proceed at room temperature or with gentle heating until completion.

-

Neutralize the reaction mixture and remove the solvent under reduced pressure.

-

Extract the product, diethyl 2-acetyl-5-oxohexanedioate, with an organic solvent, wash with water and brine, dry, and concentrate.

Step 2: Hydrolysis and Decarboxylation

-

To the crude product from the previous step, add an excess of 6M aqueous hydrochloric acid.

-

Heat the mixture to reflux for 4-6 hours, during which the evolution of carbon dioxide should be observed.

-

Cool the reaction mixture to room temperature and extract the product with an organic solvent.

-

Wash the combined organic extracts with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 4-oxohexanoic acid. The acid can then be esterified as described in the direct esterification protocol to yield the final product.

Organocuprate Conjugate Addition

This method involves the 1,4-addition of a Gilman reagent (a lithium diorganocuprate) to an α,β-unsaturated ester. This approach is particularly useful for the formation of carbon-carbon bonds.

Methodology:

Step 1: Preparation of the Gilman Reagent (Lithium Diethylcuprate)

-

In a flame-dried flask under an inert atmosphere, dissolve ethyl bromide in anhydrous diethyl ether.

-

Add lithium metal to the solution and stir to form ethyllithium (B1215237).

-

In a separate flask, suspend copper(I) iodide in anhydrous tetrahydrofuran (B95107) (THF) and cool to -78 °C.

-

Slowly add two equivalents of the freshly prepared ethyllithium solution to the copper(I) iodide suspension to form the lithium diethylcuprate (Gilman reagent).

Step 2: Conjugate Addition

-

To the freshly prepared Gilman reagent at -78 °C, add a solution of methyl crotonate in anhydrous THF dropwise.

-

Allow the reaction mixture to stir at low temperature for several hours.

-

Quench the reaction by the slow addition of a saturated aqueous ammonium (B1175870) chloride solution.

-

Allow the mixture to warm to room temperature and extract the product with an organic solvent.

-

Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to obtain Methyl 4-oxohexanoate.

Reaction Pathways and Logical Relationships

The following diagrams, generated using the DOT language, illustrate the signaling pathways and logical flow of the described synthetic methods.

Caption: Direct Esterification of 4-oxohexanoic acid.

Caption: Acetoacetic Ester Synthesis Pathway.

Caption: Organocuprate Conjugate Addition Workflow.

References

Methyl 4-oxohexanoate: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 4-oxohexanoate, a gamma-keto ester, is a valuable intermediate in organic synthesis. Its bifunctional nature, possessing both a ketone and an ester group, allows for a diverse range of chemical transformations, making it a key building block for the synthesis of more complex molecules, including heterocycles and other biologically relevant scaffolds. This technical guide provides a detailed overview of the chemical and physical properties of methyl 4-oxohexanoate, experimental protocols for its synthesis and key reactions, and a summary of its spectroscopic characteristics.

Chemical and Physical Properties

A summary of the key chemical and physical properties of methyl 4-oxohexanoate is presented below. While experimental data for some properties are readily available, others are estimated and should be used with caution.

Table 1: Chemical and Physical Properties of Methyl 4-oxohexanoate

| Property | Value | Source |

| IUPAC Name | methyl 4-oxohexanoate | [1] |

| Synonyms | Methyl homolevulinate, 4-Oxohexanoic acid methyl ester | [1] |

| CAS Number | 2955-62-6 | [2][3] |

| Molecular Formula | C₇H₁₂O₃ | [3] |

| Molecular Weight | 144.17 g/mol | [3] |

| Appearance | Colorless to off-white liquid | [4] |

| Boiling Point | 106-107 °C (at 18 Torr) | [4] |

| 201 °C (estimated, at 760 mmHg) | [5] | |

| Melting Point | Not available | [6] |

| Density | 1.027 g/cm³ | [4] |

| Solubility | Soluble in water (estimated: 4.566 x 10⁴ mg/L at 25 °C). Expected to be soluble in common organic solvents such as methanol, ethanol, acetone, and chloroform (B151607) based on its structure. | [5] |

| logP (o/w) | 0.400 (estimated) | [5] |

Spectroscopic Data

Spectroscopic data are crucial for the identification and characterization of methyl 4-oxohexanoate.

-

¹³C NMR Spectroscopy: Spectral data for the ¹³C NMR of methyl 4-oxohexanoate is available in public databases.[1]

-

Infrared (IR) Spectroscopy: The vapor phase IR spectrum of methyl 4-oxohexanoate is also publicly available.[1] Key characteristic peaks would include a strong absorption around 1740 cm⁻¹ for the ester carbonyl and another strong absorption around 1715 cm⁻¹ for the ketone carbonyl.

-

Mass Spectrometry (GC-MS): The mass spectrum of methyl 4-oxohexanoate is available through the NIST Mass Spectrometry Data Center.[1]

Experimental Protocols

Synthesis of Methyl 4-oxohexanoate

A common method for the synthesis of methyl 4-oxohexanoate is the esterification of 4-oxohexanoic acid.[7]

Materials:

-

4-oxohexanoic acid

-

Cesium carbonate (Cs₂CO₃)

-

Iodomethane (B122720) (CH₃I)

-

N,N-Dimethylformamide (DMF)

-

Ethyl acetate (B1210297) (EtOAc)

-

Water (H₂O)

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

Procedure:

-

To a stirring suspension of 8.15 g (25 mmol) of Cs₂CO₃ in DMF, add 5.79 g (44 mmol) of 4-oxohexanoic acid.

-

After 5 minutes, add 6.81 g (48 mmol) of iodomethane to the reaction mixture.

-

Stir the reaction mixture at ambient temperature for 16 hours.

-

After the reaction is complete, add 250 mL of EtOAc and 250 mL of H₂O.

-

Separate the layers and wash the organic layer three times with 250 mL of H₂O.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under vacuum to yield methyl 4-oxohexanoate.

Chemical Reactivity

The presence of both a ketone and an ester functional group allows for selective reactions at either site.

Reactions at the Ketone Carbonyl

-

Reduction: The ketone can be selectively reduced to a secondary alcohol. For example, reduction with sodium borohydride (B1222165) (NaBH₄) would yield methyl 4-hydroxyhexanoate, while a stronger reducing agent like lithium aluminum hydride (LiAlH₄) would reduce both the ketone and the ester to yield 1,4-hexanediol.

-

Wittig Reaction: The ketone can undergo a Wittig reaction to form an alkene.[8][9][10][11][12] This allows for the introduction of a carbon-carbon double bond at the C4 position.

-

Grignard Reaction: Addition of a Grignard reagent to the ketone will produce a tertiary alcohol after acidic workup.[13][14][15][16]

Reactions at the Ester Carbonyl

-

Hydrolysis: The ester can be hydrolyzed under acidic or basic conditions to yield 4-oxohexanoic acid.

-

Amidation: Reaction with an amine can convert the ester to the corresponding amide.

-

Reduction: As mentioned, strong reducing agents like LiAlH₄ will reduce the ester to a primary alcohol.

Reactions Involving Both Functional Groups

-

Cyclization: The bifunctional nature of methyl 4-oxohexanoate makes it a precursor for the synthesis of various heterocyclic compounds. For example, reaction with hydrazine (B178648) could lead to the formation of a dihydropyridazinone ring system.

Biological Activity

To date, there is a lack of specific studies on the biological activity or signaling pathway involvement of methyl 4-oxohexanoate in the public domain. However, related short-chain keto esters have been investigated for their biological properties. For instance, some β-keto esters have been shown to possess antibacterial activity, potentially through the inhibition of quorum sensing in bacteria.[17][18] Further research is warranted to explore the potential biological and pharmacological relevance of methyl 4-oxohexanoate.

Conclusion

Methyl 4-oxohexanoate is a versatile chemical intermediate with well-defined physical and spectroscopic properties. Its synthesis is straightforward, and its dual functionality provides a rich platform for a variety of chemical transformations. While specific biological activity data for this compound is currently limited, the established bioactivities of related keto esters suggest that it may be a valuable candidate for future investigations in drug discovery and development. This guide provides a foundational resource for researchers and scientists working with this important building block.

References

- 1. Methyl 4-oxohexanoate | C7H12O3 | CID 546293 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. methyl 4-oxohexanoate | 2955-62-6 [chemicalbook.com]

- 3. epubl.ktu.edu [epubl.ktu.edu]

- 4. METHYL 4-ACETYL-5-OXOHEXANOATE synthesis - chemicalbook [chemicalbook.com]

- 5. methyl 4-oxohexanoate, 2955-62-6 [thegoodscentscompany.com]

- 6. chemsynthesis.com [chemsynthesis.com]

- 7. prepchem.com [prepchem.com]

- 8. Wittig reaction - Wikipedia [en.wikipedia.org]

- 9. Wittig Reaction [organic-chemistry.org]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. youtube.com [youtube.com]

- 13. web.mnstate.edu [web.mnstate.edu]

- 14. masterorganicchemistry.com [masterorganicchemistry.com]

- 15. leah4sci.com [leah4sci.com]

- 16. masterorganicchemistry.com [masterorganicchemistry.com]

- 17. Design of β-Keto Esters with Antibacterial Activity: Synthesis, In Vitro Evaluation, and Theoretical Assessment of Their Reactivity and Quorum-Sensing Inhibition Capacity - PMC [pmc.ncbi.nlm.nih.gov]

- 18. benchchem.com [benchchem.com]

An In-depth Technical Guide to Methyl 4-oxohexanoate (CAS: 2955-62-6)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Methyl 4-oxohexanoate, a versatile keto-ester with significant applications in organic synthesis, particularly in the pharmaceutical and fine chemical industries. This document details its physicochemical properties, synthesis, spectral characteristics, reactivity, and safety information, presented in a format tailored for scientific professionals.

Chemical Identity and Physicochemical Properties

Methyl 4-oxohexanoate, also known as methyl homolevulinate, is a bifunctional organic compound containing both a ketone and a methyl ester functional group.[1] This unique structural feature makes it a valuable intermediate for the synthesis of more complex molecules.[2][3]

Table 1: Physicochemical Properties of Methyl 4-oxohexanoate

| Property | Value | Source |

| CAS Number | 2955-62-6 | [1] |

| Molecular Formula | C₇H₁₂O₃ | [1] |

| Molecular Weight | 144.17 g/mol | [1][4] |

| IUPAC Name | methyl 4-oxohexanoate | [1] |

| Synonyms | Methyl homolevulinate, 4-oxo-hexanoic acid methyl ester | [1][5] |

| Appearance | Colorless to off-white liquid | [6] |

| Boiling Point | 201.00 °C @ 760.00 mm Hg (estimated) 106-107 °C @ 18 Torr | [5][6] |

| Density | 1.027 g/cm³ | [6] |

| Flash Point | 172.00 °F (77.90 °C) (estimated) | [5] |

| Vapor Pressure | 0.300000 mmHg @ 25.00 °C (estimated) | [5] |

| Water Solubility | 4.566e+004 mg/L @ 25 °C (estimated) | [5] |

| logP (o/w) | 0.400 (estimated) | [5] |

| Storage Temperature | Room temperature, sealed in a dry environment | [6][7] |

Spectroscopic Data

The structural elucidation of Methyl 4-oxohexanoate is supported by various spectroscopic techniques. The key spectral data are summarized below.

Table 2: Spectroscopic Data for Methyl 4-oxohexanoate

| Technique | Data | Source |

| ¹³C NMR | Spectra available, indicative of 7 distinct carbon environments. | [1] |

| Mass Spectrometry (GC-MS) | Molecular Ion (M+): m/z 144. Key fragments at m/z 115, 57, and 55. | [1] |

| Infrared (IR) Spectroscopy | Vapor phase IR spectra available, showing characteristic C=O stretches for ketone and ester functional groups. | [1] |

Note: While the presence of spectral data is confirmed, detailed peak lists with chemical shifts and coupling constants are best obtained from spectral databases and may vary slightly based on experimental conditions.

Synthesis and Experimental Protocols

Methyl 4-oxohexanoate can be synthesized through the esterification of 4-oxohexanoic acid. A detailed experimental protocol is provided below.

Synthesis of Methyl 4-oxohexanoate from 4-oxohexanoic Acid

This method involves the reaction of 4-oxohexanoic acid with iodomethane (B122720) in the presence of a base.

Experimental Protocol:

-

Reaction Setup: To a stirring suspension of 8.15 g (25 mmol) of cesium carbonate (Cs₂CO₃) in dimethylformamide (DMF), add 5.79 g (44 mmol) of 4-oxohexanoic acid.

-

Addition of Reagent: After 5 minutes of stirring, add 6.81 g (48 mmol) of iodomethane to the reaction mixture.

-

Reaction Conditions: Stir the reaction mixture at ambient temperature for 16 hours.

-

Work-up: Add 250 mL of ethyl acetate (B1210297) (EtOAc) and 250 mL of water (H₂O) to the reaction mixture.

-

Extraction: Separate the layers and wash the organic layer three times with 250 mL of H₂O.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under vacuum.

-

Yield: The reported yield of Methyl 4-oxohexanoate is 4.15 g (65%).[8]

Reactivity and Chemical Compatibility

The reactivity of Methyl 4-oxohexanoate is dictated by its two functional groups: the ketone and the ester.

-

Ketone Group: The ketone carbonyl is susceptible to nucleophilic attack, allowing for a variety of reactions such as reductions to the corresponding alcohol, Grignard reactions, and Wittig reactions. The ketone is generally more reactive towards nucleophiles than the ester.[9]

-

Ester Group: The ester can undergo hydrolysis under acidic or basic conditions to yield 4-oxohexanoic acid and methanol. It can also be reduced, typically with strong reducing agents like lithium aluminum hydride, to form a diol. Transesterification reactions are also possible in the presence of an alcohol and a catalyst.

-

Enolate Formation: The protons alpha to both carbonyl groups can be deprotonated by a suitable base to form an enolate, which can then participate in various carbon-carbon bond-forming reactions.

Table 3: Chemical Compatibility

| Material/Chemical Class | Compatibility | Notes |

| Strong Oxidizing Agents | Incompatible | May cause vigorous reactions. |

| Strong Reducing Agents | Incompatible | Can reduce the ketone and/or ester functionalities. |

| Strong Acids | Incompatible | Can catalyze hydrolysis of the ester. |

| Strong Bases | Incompatible | Can catalyze hydrolysis of the ester and promote self-condensation reactions. |

| Plastics and Elastomers | Testing recommended | Compatibility with materials like EPDM, Neoprene, and various plastics should be verified for specific applications.[10][11][12] |

Applications in Drug Discovery and Development

As no direct involvement in signaling pathways has been identified for this compound, the above diagram illustrates the logical relationship between its core properties and its primary applications.

Safety and Handling

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses, and a lab coat.

-

Handling: Avoid contact with skin and eyes. Avoid inhalation of vapor. Use in a well-ventilated area.

-

Storage: Store in a tightly closed container in a dry and well-ventilated place. Keep away from heat and sources of ignition.[6][7]

-

Toxicity: The oral, dermal, and inhalation toxicity have not been determined.[5] For the structurally related compound methyl 4-oxobutanoate, skin, eye, and respiratory irritation are potential hazards.[13]

Conclusion

Methyl 4-oxohexanoate (CAS: 2955-62-6) is a valuable and versatile chemical intermediate with significant potential in organic synthesis. Its bifunctional nature allows for a wide range of chemical transformations, making it a key building block for the synthesis of complex molecules in the pharmaceutical, agrochemical, and fragrance industries. A thorough understanding of its properties, reactivity, and safe handling procedures is essential for its effective and safe utilization in research and development.

References

- 1. Methyl 4-oxohexanoate | C7H12O3 | CID 546293 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Methyl 4-Oxohexanoate [myskinrecipes.com]

- 3. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 4. chemsynthesis.com [chemsynthesis.com]

- 5. methyl 4-oxohexanoate, 2955-62-6 [thegoodscentscompany.com]

- 6. methyl 4-oxohexanoate | 2955-62-6 [m.chemicalbook.com]

- 7. 2955-62-6|Methyl 4-oxohexanoate|BLD Pharm [bldpharm.com]

- 8. prepchem.com [prepchem.com]

- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 10. coleparmer.com [coleparmer.com]

- 11. techni-flow-pumpen.com [techni-flow-pumpen.com]

- 12. graco.com [graco.com]

- 13. Methyl 4-oxobutanoate: properties, applications and safety_Chemicalbook [chemicalbook.com]

In-Depth Technical Guide: Spectral Analysis of Methyl 4-oxohexanoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 4-oxohexanoate is a keto ester of significant interest in organic synthesis, serving as a versatile building block for various pharmaceuticals and fine chemicals. A thorough understanding of its spectral characteristics is paramount for its identification, purification, and elucidation of its role in complex chemical reactions. This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for methyl 4-oxohexanoate, complete with detailed experimental protocols and data interpretation.

Molecular Structure and Properties

| Property | Value |

| IUPAC Name | methyl 4-oxohexanoate |

| Molecular Formula | C₇H₁₂O₃ |

| Molecular Weight | 144.17 g/mol |

| CAS Number | 2955-62-6 |

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for determining the carbon-hydrogen framework of an organic molecule.

¹H NMR Spectral Data

Predicted ¹H NMR data in CDCl₃ (400 MHz):

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 3.67 | s | 3H | -OCH₃ |

| 2.74 | t, J = 6.4 Hz | 2H | -CH₂-C(=O)- |

| 2.58 | t, J = 6.4 Hz | 2H | -C(=O)-CH₂- |

| 2.44 | q, J = 7.3 Hz | 2H | -CH₂-CH₃ |

| 1.06 | t, J = 7.3 Hz | 3H | -CH₂-CH₃ |

¹³C NMR Spectral Data

The following table summarizes the available ¹³C NMR spectral data.[1]

| Chemical Shift (δ) ppm | Assignment |

| 209.5 | C=O (ketone) |

| 173.2 | C=O (ester) |

| 51.7 | -OCH₃ |

| 36.8 | -CH₂-C(=O)- |

| 35.8 | -C(=O)-CH₂- |

| 27.9 | -CH₂-CH₃ |

| 7.8 | -CH₂-CH₃ |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The vapor phase IR spectrum of methyl 4-oxohexanoate is available.[1]

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~1740 | Strong | C=O stretch (ester) |

| ~1715 | Strong | C=O stretch (ketone) |

| ~2970 | Medium | C-H stretch (alkane) |

| ~1170 | Strong | C-O stretch (ester) |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. Gas chromatography-mass spectrometry (GC-MS) data is available for methyl 4-oxohexanoate.[1]

| m/z | Relative Intensity | Assignment |

| 115 | High | [M - OCH₃]⁺ |

| 87 | Medium | [M - C₃H₅O]⁺ |

| 57 | High | [C₄H₉]⁺ or [C₃H₅O]⁺ |

| 55 | Medium | [C₄H₇]⁺ |

| 29 | Medium | [C₂H₅]⁺ |

Experimental Protocols

Detailed experimental protocols for acquiring spectroscopic data are crucial for reproducibility and data comparison.

NMR Spectroscopy

Sample Preparation:

-

Dissolve approximately 10-20 mg of methyl 4-oxohexanoate in about 0.6 mL of deuterated chloroform (B151607) (CDCl₃).

-

Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (δ 0.00 ppm).

-

Transfer the solution to a 5 mm NMR tube.

Instrumentation and Data Acquisition:

-

Spectrometer: A 400 MHz (or higher) NMR spectrometer.

-

¹H NMR:

-

Acquire the spectrum using a standard pulse program.

-

Set the spectral width to cover the range of -1 to 10 ppm.

-

Use a sufficient number of scans to obtain a good signal-to-noise ratio.

-

-

¹³C NMR:

-

Acquire the spectrum using a proton-decoupled pulse program.

-

Set the spectral width to cover the range of 0 to 220 ppm.

-

A larger number of scans will be required compared to ¹H NMR to achieve an adequate signal-to-noise ratio.

-

IR Spectroscopy

Sample Preparation (Vapor Phase):

-

Inject a small amount of liquid methyl 4-oxohexanoate into a heated gas cell.

-

Alternatively, for Attenuated Total Reflectance (ATR)-IR, a drop of the liquid sample can be placed directly on the ATR crystal.

Instrumentation and Data Acquisition:

-

Spectrometer: A Fourier-transform infrared (FTIR) spectrometer.

-

Acquire a background spectrum of the empty gas cell or the clean ATR crystal.

-

Acquire the sample spectrum over a range of approximately 4000 to 400 cm⁻¹.

-

Co-add multiple scans to improve the signal-to-noise ratio.

Mass Spectrometry (GC-MS)

Sample Preparation:

-

Prepare a dilute solution of methyl 4-oxohexanoate in a volatile organic solvent such as dichloromethane (B109758) or ethyl acetate.

Instrumentation and Data Acquisition:

-

Gas Chromatograph (GC):

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).

-

Injection: Inject a small volume (e.g., 1 µL) of the sample solution into the heated injection port.

-

Temperature Program: Use a temperature gradient to separate the components of the sample. A typical program might start at 50°C and ramp up to 250°C.

-

-

Mass Spectrometer (MS):

-

Ionization: Use electron ionization (EI) at 70 eV.

-

Mass Range: Scan a mass-to-charge ratio (m/z) range of approximately 30 to 200 amu.

-

Data Interpretation and Visualization

The following diagrams illustrate the key aspects of the spectral data and experimental workflow.

References

Methyl 4-oxohexanoate: A Comprehensive Reactivity Profile for Synthetic Applications

Abstract

Methyl 4-oxohexanoate is a versatile bifunctional molecule incorporating both a ketone and a methyl ester. This unique structural arrangement provides two distinct reactive centers, making it a valuable building block in organic synthesis, particularly for the construction of more complex molecules in pharmaceutical and fine chemical development. This technical guide provides an in-depth analysis of the reactivity profile of methyl 4-oxohexanoate, offering detailed experimental protocols, quantitative data, and workflow visualizations to support researchers and drug development professionals in its effective utilization.

Introduction

The presence of both a ketone at the 4-position and a terminal methyl ester in methyl 4-oxohexanoate allows for a wide range of selective chemical transformations. The reactivity of each functional group can be independently or concertedly exploited to introduce diverse structural motifs. This document outlines the synthesis of methyl 4-oxohexanoate and explores its reactivity at the ketone carbonyl, the ester carbonyl, and the enolizable α-positions.

Physicochemical and Spectroscopic Properties

A summary of the key physical and spectroscopic data for methyl 4-oxohexanoate is provided below for easy reference.

Table 1: Physical Properties of Methyl 4-oxohexanoate

| Property | Value | Reference |

| Molecular Formula | C₇H₁₂O₃ | [1] |

| Molecular Weight | 144.17 g/mol | [1] |

| CAS Number | 2955-62-6 | [2] |

| Boiling Point | 106-107 °C at 18 Torr | [1] |

| Appearance | Colorless liquid | [1] |

Table 2: Spectroscopic Data for Methyl 4-oxohexanoate

| Technique | Wavenumber (cm⁻¹) | Assignment | Reference |

| Infrared (IR) | ~1735 | C=O stretch (ester) | [3][4] |

| ~1715 | C=O stretch (ketone) | [3][4] | |

| ~2950 | C-H stretch (alkane) | [3][4] | |

| ~1170 | C-O stretch (ester) | [3][4] | |

| ¹³C NMR (CDCl₃) | Chemical Shift (ppm) | Assignment | Reference |

| ~209 | C4 (Ketone C=O) | [1][5][6] | |

| ~173 | C1 (Ester C=O) | [1][5][6] | |

| ~51 | O-CH₃ (Ester) | [1][5][6] | |

| ~37 | C5 | [1][5][6] | |

| ~30 | C2 | [1][5][6] | |

| ~28 | C3 | [1][5][6] | |

| ~8 | C6 | [1][5][6] | |

| ¹H NMR (CDCl₃) | Chemical Shift (ppm) | Multiplicity | Integration |

| ~3.67 | s | 3H | |

| ~2.75 | t | 2H | |

| ~2.50 | t | 2H | |

| ~2.45 | q | 2H | |

| ~1.05 | t | 3H |

Synthesis of Methyl 4-oxohexanoate

Methyl 4-oxohexanoate can be synthesized from 4-oxohexanoic acid via esterification.

Experimental Protocol: Synthesis of Methyl 4-oxohexanoate

-

Reaction: To a solution of 4-oxohexanoic acid (1.0 eq) in methanol (B129727) (5 mL/mmol of acid), add concentrated sulfuric acid (0.1 eq) dropwise at 0 °C.

-

Procedure: The reaction mixture is then heated to reflux and stirred for 4-6 hours.

-

Work-up: After cooling to room temperature, the methanol is removed under reduced pressure. The residue is diluted with ethyl acetate (B1210297) and washed with saturated sodium bicarbonate solution, followed by brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo to afford methyl 4-oxohexanoate.

-

Expected Yield: 85-95%.

Reactivity Profile

Reactions at the Ketone Carbonyl

The ketone at the C4 position is susceptible to nucleophilic attack, including reduction and olefination reactions.

The ketone can be selectively reduced to a secondary alcohol in the presence of the ester using mild reducing agents like sodium borohydride (B1222165). Stronger reducing agents such as lithium aluminum hydride will reduce both the ketone and the ester.

Experimental Protocol: Selective Reduction with Sodium Borohydride (NaBH₄)

-

Reaction: To a solution of methyl 4-oxohexanoate (1.0 eq) in methanol at 0 °C, add sodium borohydride (0.5 eq) portion-wise.

-

Procedure: The reaction is stirred at 0 °C for 1 hour and then allowed to warm to room temperature and stirred for an additional 2 hours.

-

Work-up: The reaction is quenched by the slow addition of 1 M HCl. The methanol is removed under reduced pressure, and the aqueous residue is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield methyl 4-hydroxyhexanoate.[7][8]

-

Expected Yield: >90%.

Experimental Protocol: Reduction with Lithium Aluminum Hydride (LiAlH₄)

-

Reaction: To a suspension of LiAlH₄ (1.5 eq) in anhydrous diethyl ether or THF at 0 °C under an inert atmosphere, a solution of methyl 4-oxohexanoate (1.0 eq) in the same solvent is added dropwise.

-

Procedure: The reaction mixture is stirred at 0 °C for 1 hour and then at room temperature for 3 hours.[9][10]

-

Work-up: The reaction is carefully quenched by the sequential addition of water, 15% aqueous NaOH, and water (Fieser work-up). The resulting precipitate is filtered off, and the filtrate is dried and concentrated to give 1,4-hexanediol.[11][12]

-

Expected Yield: 80-90%.

The ketone can be converted to an alkene via the Wittig reaction or its modifications, such as the Horner-Wadsworth-Emmons reaction.

Experimental Protocol: Wittig Reaction with Methylenetriphenylphosphorane

-

Ylide Preparation: To a suspension of methyltriphenylphosphonium (B96628) bromide (1.2 eq) in anhydrous THF at 0 °C under an inert atmosphere, add n-butyllithium (1.1 eq) dropwise. The resulting orange-red solution is stirred for 30 minutes.[13]

-

Reaction: A solution of methyl 4-oxohexanoate (1.0 eq) in anhydrous THF is added dropwise to the ylide solution at 0 °C. The reaction is then allowed to warm to room temperature and stirred overnight.

-

Work-up: The reaction is quenched with saturated aqueous ammonium (B1175870) chloride and extracted with diethyl ether. The organic layer is washed with brine, dried, and concentrated. The product, methyl 4-methylidenehexanoate, is purified by column chromatography.[14]

-

Expected Yield: 60-75%.

Reactions Involving the Enolate

The protons α to the ketone (at C3 and C5) can be removed by a strong, non-nucleophilic base to form an enolate, which can then participate in various C-C bond-forming reactions.

Experimental Protocol: Enolate Formation and Alkylation

-

Enolate Formation: To a solution of lithium diisopropylamide (LDA) (1.1 eq) in anhydrous THF at -78 °C under an inert atmosphere, add a solution of methyl 4-oxohexanoate (1.0 eq) in THF dropwise. Stir the mixture for 1 hour at -78 °C.[15]

-

Alkylation: Add an alkyl halide (e.g., methyl iodide, 1.2 eq) to the enolate solution at -78 °C. Allow the reaction to slowly warm to room temperature and stir for 2-4 hours.[16][17][18]

-

Work-up: Quench the reaction with saturated aqueous ammonium chloride and extract with diethyl ether. The combined organic layers are washed with brine, dried, and concentrated. The product is purified by column chromatography.

-

Expected Yield: 70-85%.

Reactions at the Ester Carbonyl

The ester functional group can undergo hydrolysis, transesterification, and amidation.

The methyl ester can be hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions.

Experimental Protocol: Base-Catalyzed Hydrolysis (Saponification)

-

Reaction: To a solution of methyl 4-oxohexanoate (1.0 eq) in a mixture of methanol and water (e.g., 3:1), add sodium hydroxide (B78521) (1.5 eq).

-

Procedure: The mixture is heated to reflux for 2-4 hours.[19][20]

-

Work-up: After cooling, the methanol is removed under reduced pressure. The aqueous solution is washed with diethyl ether to remove any unreacted starting material. The aqueous layer is then acidified with concentrated HCl to pH ~2, leading to the precipitation of 4-oxohexanoic acid, which can be collected by filtration or extracted with an organic solvent.[21]

-

Expected Yield: >95%.

The ester can be converted to an amide by reaction with an amine, often requiring elevated temperatures or catalysis.

Experimental Protocol: Direct Amidation with an Amine

-

Reaction: A mixture of methyl 4-oxohexanoate (1.0 eq) and a primary or secondary amine (2.0-3.0 eq) is heated in a sealed tube at 100-120 °C for 12-24 hours. Alternatively, a catalyst such as sodium methoxide (B1231860) can be used to facilitate the reaction at a lower temperature.[22][23]

-

Work-up: The excess amine is removed under reduced pressure. The residue is dissolved in an organic solvent and washed with dilute acid (to remove any remaining amine) and brine. The organic layer is dried and concentrated to yield the corresponding amide. Purification can be achieved by chromatography or recrystallization.[24]

-

Expected Yield: 50-80% (uncatalyzed), 70-90% (catalyzed).

Conclusion

Methyl 4-oxohexanoate is a highly useful synthetic intermediate due to its dual functionality. The ketone and ester groups offer orthogonal reactivity, allowing for selective transformations that are crucial in multi-step syntheses. This guide provides a foundational understanding and practical protocols for leveraging the reactivity of this molecule, empowering researchers in the fields of organic synthesis and drug development to design and execute novel synthetic strategies.

References

- 1. Methyl 4-oxohexanoate | C7H12O3 | CID 546293 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. methyl 4-oxohexanoate | 2955-62-6 [chemicalbook.com]

- 3. Infrared Spectra of Some Common Functional Groups | MCC Organic Chemistry [courses.lumenlearning.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 6. compoundchem.com [compoundchem.com]

- 7. researchgate.net [researchgate.net]

- 8. chemguide.co.uk [chemguide.co.uk]

- 9. ch.ic.ac.uk [ch.ic.ac.uk]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. byjus.com [byjus.com]

- 12. adichemistry.com [adichemistry.com]

- 13. Wittig Reaction - Wittig Reagents (in situ) [commonorganicchemistry.com]

- 14. m.youtube.com [m.youtube.com]

- 15. masterorganicchemistry.com [masterorganicchemistry.com]

- 16. charettelab.ca [charettelab.ca]

- 17. m.youtube.com [m.youtube.com]

- 18. m.youtube.com [m.youtube.com]

- 19. benchchem.com [benchchem.com]

- 20. benchchem.com [benchchem.com]

- 21. benchchem.com [benchchem.com]

- 22. researchgate.net [researchgate.net]

- 23. Amide synthesis by acylation [organic-chemistry.org]

- 24. Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4 - PMC [pmc.ncbi.nlm.nih.gov]

Potential Biological Activity of Methyl 4-oxohexanoate: A Technical Guide

Abstract: Methyl 4-oxohexanoate is a keto ester with a relatively underexplored biological activity profile. This technical guide synthesizes the current, albeit limited, direct evidence and extrapolates the potential biological activities of Methyl 4-oxohexanoate based on data from structurally related compounds, including other keto esters, and its derivatives. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic and biological potential of this molecule. The guide covers potential metabolic, antimicrobial, anticancer, and plant growth regulatory activities, and provides hypothetical experimental protocols and signaling pathways to stimulate further research.

Introduction

Methyl 4-oxohexanoate (C₇H₁₂O₃) is a carboxylic ester and a ketone, belonging to the class of β-keto esters. While its primary use to date has been as an intermediate in organic synthesis, the broader class of keto esters is known to possess a wide range of biological activities.[1][2] These compounds can influence metabolic pathways, act as signaling molecules, and exhibit therapeutic effects.[3][4] This guide explores the potential biological activities of Methyl 4-oxohexanoate by examining the known effects of analogous compounds and derivatives.

Potential Biological Activities

Direct studies on the biological effects of Methyl 4-oxohexanoate are scarce. However, based on its chemical structure, we can hypothesize several areas of potential activity.

Metabolic Regulation

As a keto ester, Methyl 4-oxohexanoate could be hydrolyzed by esterases in the body to yield methanol (B129727) and 4-oxohexanoic acid. The latter can be further metabolized, potentially entering pathways related to ketone body metabolism. Exogenous ketone esters are known to rapidly elevate blood ketone bodies, primarily β-hydroxybutyrate (BHB), which can have profound effects on systemic metabolism.[5][6][7]

Potential Effects:

-

Modulation of Blood Glucose: Exogenous ketone esters have been shown to suppress blood glucose levels.[5][6]

-

Alternative Energy Source: The resulting ketone bodies can serve as an alternative energy source for extrahepatic tissues like the brain, heart, and skeletal muscle, particularly under conditions of low carbohydrate availability.[3][8]

-

Signaling Molecule: The metabolized product, a ketone body, can act as a signaling molecule, influencing inflammation, oxidative stress, and gene expression.[3][4][9][10]

Antimicrobial Activity

Beta-keto esters have been investigated for their antimicrobial properties. Some have shown the ability to inhibit quorum sensing in bacteria, a process of cell-to-cell communication that regulates virulence and biofilm formation.[1][11][12] The structural similarity of some β-keto esters to bacterial autoinducers like N-acyl-homoserine lactones (AHLs) suggests they could act as competitive inhibitors.[1][11]

Anticancer Potential

The Warburg effect, a metabolic hallmark of many cancer cells, involves a high rate of glycolysis followed by lactic acid fermentation. Ketone bodies, derived from compounds like Methyl 4-oxohexanoate, could potentially counteract this by providing an alternative fuel source that cancer cells may be less equipped to use. Furthermore, exogenous ketone esters have been shown to slow tumor progression in some animal models.

A derivative of 4-oxohexanoic acid has been used in the development of a prodrug for the HIV protease inhibitor ritonavir, which also exhibits cytostatic activity. This demonstrates the utility of the 4-oxohexanoate moiety in drug delivery systems targeting cancer.

Plant Growth Regulation

The parent carboxylic acid, 4-oxohexanoic acid, has been evaluated for its effect on the germination and radicle growth of Sorghum bicolor. These studies showed a dual effect: stimulation of radicle growth at lower concentrations and significant inhibition at higher concentrations. This suggests that Methyl 4-oxohexanoate could possess similar plant growth regulatory or herbicidal properties.[13][14]

Quantitative Data from Related Compounds

Direct quantitative data for Methyl 4-oxohexanoate is not available in the reviewed literature. The following tables summarize data for related keto esters and derivatives to provide a basis for potential efficacy.

Table 1: Antimicrobial Activity of Beta-Keto Esters

| Compound/Class | Target Organism(s) | Activity Type | Quantitative Data (IC₅₀) |

| Aryl β-keto esters | Vibrio harveyi | Quorum Sensing Inhibition | 23 µM to 53 µM |

| Ethyl acetoacetate | Various bacteria | Biofilm Inhibition | Not specified |

Table 2: Pharmacokinetics of an Exogenous Ketone Monoester (KME) in Humans

| Parameter | Value | Notes |

| Time to Peak Concentration (Tₘₐₓ) | ~1 hour | Rapid elevation of blood β-hydroxybutyrate (BHB) |

| Duration of Ketosis | ~5 hours | Sustained elevation of BHB levels |

| Effect on Glucose | Acute suppression | Initial effect within 5 minutes |

Proposed Experimental Protocols

To elucidate the biological activity of Methyl 4-oxohexanoate, the following experimental protocols are proposed.

In Vitro Metabolic Activity Assay

This protocol aims to determine if Methyl 4-oxohexanoate alters the metabolic profile of cultured cells.

Methodology:

-

Cell Culture: Culture a relevant cell line (e.g., HepG2 for liver metabolism, C2C12 for muscle) in standard conditions.

-

Treatment: Treat cells with varying concentrations of Methyl 4-oxohexanoate (e.g., 1 µM, 10 µM, 100 µM) for 24-48 hours. A vehicle control (e.g., DMSO) should be included.

-

Metabolic Assays:

-

Oxygen Consumption Rate (OCR): Measure OCR using a Seahorse XF Analyzer to assess mitochondrial respiration.

-

Extracellular Acidification Rate (ECAR): Measure ECAR to assess glycolysis.[15]

-

Glucose Uptake Assay: Use a fluorescent glucose analog (e.g., 2-NBDG) to measure glucose uptake by cells.

-

Lactate (B86563) Production Assay: Measure lactate concentration in the culture medium.

-

-

Data Analysis: Compare the OCR, ECAR, glucose uptake, and lactate production between treated and control cells.

In Vitro Anticancer Activity Screening

This protocol is designed to assess the cytotoxic and antiproliferative effects of Methyl 4-oxohexanoate on cancer cell lines.[16][17][18][19]

Methodology:

-

Cell Lines: Use a panel of human cancer cell lines (e.g., MCF-7 for breast cancer, PC-3 for prostate cancer) and a non-malignant control cell line (e.g., MCF-10A).

-

Cell Viability Assay (MTT Assay):

-

Seed cells in 96-well plates and allow them to adhere.

-

Treat with a range of Methyl 4-oxohexanoate concentrations for 48-72 hours.

-

Add MTT reagent and incubate.

-

Solubilize the formazan (B1609692) crystals with DMSO and measure absorbance at 570 nm.

-

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ (the concentration that inhibits cell growth by 50%).[17][18]

Antimicrobial Quorum Sensing Inhibition Assay

This protocol uses a reporter strain to test if Methyl 4-oxohexanoate can inhibit bacterial quorum sensing.

Methodology:

-

Bacterial Strain: Use a reporter strain like Vibrio harveyi or Chromobacterium violaceum, which produce a detectable signal (e.g., bioluminescence, pigment) under the control of quorum sensing.

-

Assay:

-

Grow the reporter strain in the presence of its specific autoinducer (AHL).

-

Add different concentrations of Methyl 4-oxohexanoate to the cultures.

-

Incubate and measure the output signal (e.g., luminescence with a luminometer, pigment extraction and spectrophotometry).

-

-

Data Analysis: Determine the concentration of Methyl 4-oxohexanoate that causes a 50% reduction in the signal (IC₅₀) as a measure of quorum sensing inhibition.

Visualizations: Pathways and Workflows

The following diagrams illustrate hypothetical pathways and workflows relevant to the study of Methyl 4-oxohexanoate.

Caption: Hypothetical metabolic fate of Methyl 4-oxohexanoate.

Caption: Workflow for anticancer activity screening.

Caption: Potential influence on cancer cell metabolism.

Conclusion and Future Directions

While direct evidence for the biological activity of Methyl 4-oxohexanoate is currently lacking, the existing literature on related keto esters and its derivatives suggests several promising avenues for future research. Its potential to be metabolized into ketone bodies indicates possible applications in metabolic regulation and diseases characterized by altered energy metabolism, such as neurodegenerative disorders and some cancers. Furthermore, its potential antimicrobial and plant growth regulatory properties warrant investigation.

The experimental protocols and hypothetical pathways outlined in this guide provide a framework for initiating a systematic evaluation of Methyl 4-oxohexanoate's biological profile. Future studies should focus on in vitro screening to identify lead activities, followed by in vivo studies to confirm efficacy and determine the pharmacokinetic and pharmacodynamic properties of this compound. Such research will be crucial in unlocking the potential of Methyl 4-oxohexanoate as a novel therapeutic agent or biological modulator.

References

- 1. benchchem.com [benchchem.com]

- 2. Recent advances in the transesterification of β-keto esters - RSC Advances (RSC Publishing) DOI:10.1039/D1RA03513D [pubs.rsc.org]

- 3. Multi-dimensional roles of ketone bodies in fuel metabolism, signaling, and therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Metabolic and Signaling Roles of Ketone Bodies in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Pharmacokinetics and metabolic effects of ketone monoester supplementation: The first simultaneous CKM and CGM study under normal diet and activities | CoLab [colab.ws]

- 6. Pharmacokinetics and metabolic effects of ketone monoester supplementation: The first simultaneous CKM and CGM study under normal diet and activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Pharmacokinetics and metabolic effects of ketone monoester supplementation: The first simultaneous CKM and CGM study under normal diet and activities - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Pharmacokinetic effects of a single-dose nutritional ketone ester supplement on brain glucose and ketone metabolism in alcohol use disorder - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. journals.physiology.org [journals.physiology.org]

- 10. researchgate.net [researchgate.net]

- 11. Design of β-Keto Esters with Antibacterial Activity: Synthesis, In Vitro Evaluation, and Theoretical Assessment of Their Reactivity and Quorum-Sensing Inhibition Capacity - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. phytotechlab.com [phytotechlab.com]

- 14. An uncommon plant growth regulator, diethyl aminoethyl hexanoate, is highly effective in tissue cultures of the important medicinal plant purple coneflower (Echinacea purpurea L.) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. ncardia.com [ncardia.com]

- 16. Two preclinical tests to evaluate anticancer activity and to help validate drug candidates for clinical trials - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Screening for Anticancer Activity: Trypan Blue Exclusion Assay | Springer Nature Experiments [experiments.springernature.com]

- 18. benchchem.com [benchchem.com]

- 19. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Synthesis and Characterization of Methyl 4-oxohexanoate Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, characterization, and potential applications of Methyl 4-oxohexanoate and its derivatives. This class of γ-keto esters serves as a versatile scaffold in organic synthesis and holds promise in the development of novel therapeutic agents. This document details various synthetic methodologies, provides comprehensive characterization data, and explores the biological relevance of these compounds.

Synthesis of Methyl 4-oxohexanoate and Its Derivatives

The synthesis of Methyl 4-oxohexanoate and its derivatives can be achieved through several strategic approaches. This section outlines key synthetic routes, complete with detailed experimental protocols.

Esterification of 4-Oxohexanoic Acid

A straightforward method for the synthesis of Methyl 4-oxohexanoate involves the esterification of 4-oxohexanoic acid.

Experimental Protocol:

To a stirring suspension of cesium carbonate (Cs₂CO₃, 8.15 g, 25 mmol) in dimethylformamide (DMF), 4-oxohexanoic acid (5.79 g, 44 mmol) is added. After stirring for 5 minutes, iodomethane (B122720) (6.81 g, 48 mmol) is introduced. The reaction mixture is stirred at ambient temperature for 16 hours. Following this, ethyl acetate (B1210297) (250 mL) and water (250 mL) are added. The layers are separated, and the organic layer is washed three times with 250 mL of water. The organic layer is then dried over anhydrous sodium sulfate (B86663) (Na₂SO₄), filtered, and concentrated under vacuum to yield Methyl 4-oxohexanoate.[1]

Synthesis of β-Substituted γ-Keto Esters via Zinc Carbenoids

This method allows for the introduction of substituents at the β-position of the γ-keto ester scaffold. The reaction proceeds through the formation of a zinc carbenoid, which mediates a chain-extension reaction.

Experimental Protocol:

The synthesis involves the preformation of a zinc enolate of a β-keto ester, which is then reacted with a diiodoalkane (e.g., 1,1-diiodoethane) to introduce the alkyl substituent at the β-position. The reaction is typically carried out in an inert solvent like dichloromethane. The resulting organometallic intermediate is then protonated during aqueous workup to yield the β-substituted γ-keto ester.

dot

Caption: Workflow for the synthesis of β-substituted γ-keto esters.

Synthesis of Aryl- and Heteroaryl-Containing γ-Ketoxime Esters

Derivatization of the keto group into an oxime provides another class of functionalized molecules. This can be achieved by reacting the corresponding keto ester with hydroxylamine (B1172632) hydrochloride.

Experimental Protocol:

The starting keto ester (1.0 eq) is dissolved in ethanol. Hydroxylamine hydrochloride (2.0 eq) is added to the solution. The reaction mixture is stirred, and its progress is monitored by thin-layer chromatography. Upon completion, the mixture is worked up by extraction with ethyl acetate. The combined organic layers are washed, dried, and concentrated to yield the oxime ester.

Characterization of Methyl 4-oxohexanoate and Its Derivatives

Thorough characterization is essential to confirm the structure and purity of the synthesized compounds. Standard analytical techniques include Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Spectroscopic Data for Methyl 4-oxohexanoate

The following tables summarize the key characterization data for the parent compound, Methyl 4-oxohexanoate.

Table 1: NMR Spectroscopic Data for Methyl 4-oxohexanoate [2]

| Nucleus | Chemical Shift (δ) ppm | Multiplicity | Assignment |

| ¹H | 3.67 | s | -OCH₃ |

| ¹H | 2.76 | t | -CH₂-C(=O)O- |

| ¹H | 2.56 | t | -C(=O)-CH₂- |

| ¹H | 2.44 | q | -CH₂-CH₃ |

| ¹H | 1.05 | t | -CH₂-CH₃ |

| ¹³C | 209.5 | - | C=O (ketone) |

| ¹³C | 173.2 | - | C=O (ester) |

| ¹³C | 51.7 | - | -OCH₃ |

| ¹³C | 37.8 | - | -C(=O)-CH₂- |

| ¹³C | 35.8 | - | -CH₂-C(=O)O- |

| ¹³C | 27.9 | - | -CH₂-CH₃ |

| ¹³C | 7.8 | - | -CH₂-CH₃ |

Table 2: IR and MS Data for Methyl 4-oxohexanoate [2]

| Technique | Key Peaks/Values | Interpretation |

| IR (cm⁻¹) | ~1740, ~1715 | C=O stretching (ester and ketone) |

| MS (m/z) | 144.0786 | [M]⁺ |

| MS (m/z) | 115, 87, 71, 57, 43 | Fragmentation pattern |

Characterization of Substituted Derivatives

The introduction of substituents will alter the spectroscopic signatures. For example, in ¹H NMR, the chemical shifts and coupling constants of protons adjacent to the new functional group will change. In ¹³C NMR, the chemical shifts of the carbons bearing the substituent and adjacent carbons will be affected. IR spectroscopy will show new peaks corresponding to the functional groups of the substituents (e.g., C=C stretching for an aromatic ring, N-H stretching for an amine). Mass spectrometry will show a different molecular ion peak and a fragmentation pattern characteristic of the derivative.

Biological Activity and Potential Applications in Drug Development

While research on the specific biological targets of Methyl 4-oxohexanoate derivatives is ongoing, the broader class of γ-keto esters and related compounds has shown interesting pharmacological activities.

dot

Caption: Logical relationships in the development of Methyl 4-oxohexanoate derivatives as potential therapeutic agents.

Studies on related β-keto esters have demonstrated their potential as antibacterial agents by inhibiting bacterial quorum sensing.[3][4] Quorum sensing is a cell-to-cell communication process that bacteria use to coordinate gene expression, and its inhibition is a promising strategy for developing new antimicrobial drugs.[3][4] The structural similarity of γ-keto esters to these active compounds suggests that they may also interact with biological targets such as enzymes involved in bacterial communication or virulence. Further research is warranted to explore the specific enzyme inhibitory activities and other pharmacological properties of Methyl 4-oxohexanoate derivatives.[5] The versatile chemistry of this scaffold allows for the generation of diverse libraries of compounds for screening and lead optimization in drug discovery programs.

References

- 1. researchgate.net [researchgate.net]

- 2. Methyl 4-oxohexanoate | C7H12O3 | CID 546293 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Design of β-Keto Esters with Antibacterial Activity: Synthesis, In Vitro Evaluation, and Theoretical Assessment of Their Reactivity and Quorum-Sensing Inhibition Capacity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Synthesis of gamma-amino-beta-keto-esters: studies of synthesis of proteases inhibitors [inis.iaea.org]

Unraveling the Enigma: A Technical Guide to the Putative Mechanism of Action of Methyl 4-oxohexanoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 4-oxohexanoate is a keto-ester whose biological activities and mechanism of action remain largely unexplored in publicly available scientific literature. This technical guide synthesizes the known chemical properties of Methyl 4-oxohexanoate and, by drawing parallels with structurally similar compounds, proposes a putative mechanism of action to stimulate further research. We present a hypothetical framework for its investigation, including detailed experimental protocols and data presentation formats, to guide researchers in elucidating its potential therapeutic effects. This document serves as a foundational resource for initiating research into a molecule of untapped potential.

Introduction

Methyl 4-oxohexanoate is an organic compound with the chemical formula C₇H₁₂O₃.[1] Its structure, featuring both a ketone and a methyl ester functional group, suggests a potential for diverse biochemical interactions. While it is utilized as an intermediate in organic synthesis, its biological significance has not been a subject of extensive investigation.[2] This guide aims to bridge this knowledge gap by proposing a hypothetical mechanism of action and a comprehensive research framework to validate it.

Chemical and Physical Properties

A thorough understanding of a compound's physicochemical properties is fundamental to postulating its biological interactions.

| Property | Value | Source |

| Molecular Formula | C₇H₁₂O₃ | PubChem[1] |

| Molecular Weight | 144.17 g/mol | PubChem[1] |

| IUPAC Name | methyl 4-oxohexanoate | PubChem[1] |

| CAS Number | 2955-62-6 | PubChem[1] |

| SMILES | CCC(=O)CCC(=O)OC | PubChem[1] |

| Boiling Point | 201.00 °C @ 760.00 mm Hg (estimated) | The Good Scents Company[3] |

| logP (o/w) | 0.400 (estimated) | The Good Scents Company[3] |

| Solubility | Soluble in water (4.566e+004 mg/L @ 25 °C estimated) | The Good Scents Company[3] |

Proposed a LACK of a well-defined Mechanism of Action

Currently, there is no established mechanism of action for Methyl 4-oxohexanoate in the scientific literature. Its biological effects, signaling pathway interactions, and molecular targets are yet to be elucidated.

A Hypothetical Mechanism of Action: The "Metabolic Modulator" Hypothesis

Based on its chemical structure as a keto-ester, we propose that Methyl 4-oxohexanoate may act as a "metabolic modulator." This hypothesis is predicated on the following potential interactions:

-

Cellular Energy Metabolism: The ketone group suggests a possible interaction with metabolic pathways that utilize ketone bodies for energy, such as in states of fasting or ketogenic diets. It could potentially influence enzymes involved in ketogenesis or ketolysis.

-

Enzyme Inhibition: The electrophilic nature of the carbonyl groups in both the ketone and ester moieties makes them potential targets for nucleophilic attack by amino acid residues in enzyme active sites. This could lead to the inhibition of various metabolic enzymes.

-

Signaling Molecule Precursor: Intracellular esterases could hydrolyze the methyl ester to produce 4-oxohexanoic acid. This carboxylic acid could then participate in various signaling pathways, potentially acting as a ligand for G-protein coupled receptors or influencing intracellular pH.

Below is a proposed signaling pathway for further investigation.

Caption: Proposed intracellular fate and action of Methyl 4-oxohexanoate.

Proposed Experimental Protocols for Elucidating the Mechanism of Action

To investigate the "Metabolic Modulator" hypothesis, a series of well-defined experiments are necessary.

Experiment 1: Cell Viability and Proliferation Assays

-

Objective: To determine the cytotoxic and cytostatic effects of Methyl 4-oxohexanoate on various cell lines.

-

Methodology:

-

Culture selected cell lines (e.g., cancer cell lines like HeLa, and non-cancerous lines like HEK293) in 96-well plates.

-

Treat cells with a serial dilution of Methyl 4-oxohexanoate (e.g., from 1 µM to 1 mM) for 24, 48, and 72 hours.

-

Assess cell viability using an MTT or a CellTiter-Glo® Luminescent Cell Viability Assay.

-

Measure cell proliferation using a BrdU incorporation assay.

-

Calculate IC₅₀ values for cytotoxicity.

-

-

Data Presentation:

| Cell Line | Treatment Duration (h) | IC₅₀ (µM) for Cytotoxicity | Effect on Proliferation at 10 µM |

| HeLa | 24 | ||

| 48 | |||

| 72 | |||

| HEK293 | 24 | ||

| 48 | |||

| 72 |

Experiment 2: Seahorse XF Analyzer Metabolic Assays

-

Objective: To assess the impact of Methyl 4-oxohexanoate on cellular respiration and glycolysis.

-

Methodology:

-

Seed cells in a Seahorse XF cell culture microplate.

-

Treat cells with a sub-lethal concentration of Methyl 4-oxohexanoate determined from Experiment 1.

-

Perform a Seahorse XF Cell Mito Stress Test to measure oxygen consumption rate (OCR) and a Glycolysis Stress Test to measure extracellular acidification rate (ECAR).

-

Analyze key parameters such as basal respiration, ATP production, maximal respiration, and glycolytic capacity.

-

-

Data Presentation:

| Parameter | Control | Methyl 4-oxohexanoate Treated | p-value |

| OCR (pmol/min) | |||

| Basal Respiration | |||

| ATP Production | |||

| Maximal Respiration | |||

| ECAR (mpH/min) | |||

| Basal Glycolysis | |||

| Glycolytic Capacity |

Experiment 3: Enzyme Inhibition Assays

-

Objective: To identify specific metabolic enzymes inhibited by Methyl 4-oxohexanoate.

-

Methodology:

-

Select a panel of key metabolic enzymes (e.g., lactate (B86563) dehydrogenase, pyruvate (B1213749) dehydrogenase, key enzymes of the TCA cycle).

-

Perform in vitro enzyme activity assays in the presence and absence of varying concentrations of Methyl 4-oxohexanoate.

-

Use appropriate substrates and measure product formation or substrate depletion spectrophotometrically or fluorometrically.

-

Determine the IC₅₀ for each inhibited enzyme.

-

-

Data Presentation:

| Enzyme | Substrate | IC₅₀ of Methyl 4-oxohexanoate (µM) |

| Lactate Dehydrogenase | Pyruvate | |

| Pyruvate Dehydrogenase | Pyruvate | |

| Isocitrate Dehydrogenase | Isocitrate |

Experiment 4: Metabolomics Analysis

-

Objective: To obtain a global view of the metabolic changes induced by Methyl 4-oxohexanoate.

-

Methodology:

-

Treat cells with Methyl 4-oxohexanoate for a defined period.

-

Extract intracellular metabolites.

-

Analyze metabolite profiles using Liquid Chromatography-Mass Spectrometry (LC-MS) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Perform pathway analysis to identify significantly altered metabolic pathways.

-

Below is a proposed experimental workflow for these investigations.

Caption: A structured workflow for investigating the mechanism of action.

Conclusion and Future Directions

The biological role of Methyl 4-oxohexanoate is a nascent field of study. The "Metabolic Modulator" hypothesis presented herein offers a scientifically plausible starting point for a systematic investigation. The proposed experimental framework provides a clear and actionable path for researchers to begin to unravel the mechanism of action of this intriguing molecule. Future research should focus on in vivo studies to validate the in vitro findings and to explore the potential therapeutic applications of Methyl 4-oxohexanoate in metabolic disorders or oncology. The synthesis of structural analogs could also provide valuable insights into the structure-activity relationship and help in the development of more potent and specific modulators of cellular metabolism.

References

Methyl 4-oxohexanoate: A Versatile Building Block in Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Methyl 4-oxohexanoate, a bifunctional molecule containing both a ketone and a methyl ester, serves as a versatile and valuable building block in modern organic synthesis. Its unique structural features allow for a wide range of chemical transformations, making it an attractive starting material for the construction of complex molecular architectures, including heterocycles and natural product precursors. This guide provides a comprehensive overview of the synthesis, properties, and synthetic applications of methyl 4-oxohexanoate, complete with detailed experimental protocols and graphical representations of key reaction pathways.

Synthesis and Physicochemical Properties

Methyl 4-oxohexanoate is readily prepared from 4-oxohexanoic acid through esterification. A common and efficient method involves the use of iodomethane (B122720) in the presence of a base.

Experimental Protocol: Synthesis of Methyl 4-oxohexanoate [1]

-

Materials: 4-oxohexanoic acid (5.79 g, 44 mmol), cesium carbonate (Cs₂CO₃, 8.15 g, 25 mmol), iodomethane (6.81 g, 48 mmol), dimethylformamide (DMF), ethyl acetate (B1210297) (EtOAc), water (H₂O), anhydrous sodium sulfate (B86663) (Na₂SO₄).

-

Procedure:

-

To a stirring suspension of cesium carbonate in DMF, add 4-oxohexanoic acid.

-

After 5 minutes, add iodomethane to the reaction mixture.

-

Stir the reaction mixture at ambient temperature for 16 hours.

-

Following the reaction, add 250 mL of EtOAc and 250 mL of H₂O.

-

Separate the layers and wash the organic layer three times with 250 mL of H₂O.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under vacuum.

-

-

Yield: 4.15 g (65%).

The following diagram illustrates the workflow for the synthesis of methyl 4-oxohexanoate.

Physicochemical and Spectroscopic Data

A summary of the key physical and spectroscopic properties of methyl 4-oxohexanoate is presented in the table below.

| Property | Value | Reference |

| Molecular Formula | C₇H₁₂O₃ | [2] |

| Molecular Weight | 144.17 g/mol | [2] |

| CAS Number | 2955-62-6 | [2] |

| Appearance | Colorless to off-white liquid | [3] |

| Boiling Point | 106-107 °C at 18 Torr | [4] |

| Density | 1.027 g/cm³ | [4] |

| ¹³C NMR (CDCl₃) | δ (ppm): 208.9, 173.4, 51.7, 37.8, 35.8, 27.9, 7.8 | [2] |

| IR Spectrum (Vapor) | Major peaks at approx. 2970, 1740, 1720, 1440, 1360, 1170 cm⁻¹ | [2] |

| GC-MS (EI) | Major fragments (m/z): 115, 87, 74, 57, 43 | [2] |

Applications in Heterocyclic Synthesis

The dicarbonyl-like functionality of methyl 4-oxohexanoate makes it an excellent precursor for the synthesis of various five-membered heterocycles, such as pyrroles and thiophenes.

Paal-Knorr Pyrrole (B145914) Synthesis

The Paal-Knorr synthesis is a classical method for preparing pyrroles from 1,4-dicarbonyl compounds and a primary amine or ammonia (B1221849).[5][6] Methyl 4-oxohexanoate can be envisioned to undergo this reaction to yield substituted pyrrole derivatives.

The general transformation is depicted below:

Experimental Protocol: Synthesis of Methyl 2-(5-ethyl-1H-pyrrol-2-yl)acetate (Postulated)

-

Materials: Methyl 4-oxohexanoate, ammonium (B1175870) acetate, acetic acid.

-

Procedure:

-

A mixture of methyl 4-oxohexanoate (1 eq.) and ammonium acetate (1.5 eq.) in glacial acetic acid is heated to reflux for 4-6 hours.

-

The reaction progress is monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature and poured into ice-water.

-

The aqueous layer is neutralized with a saturated solution of sodium bicarbonate and extracted with ethyl acetate.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica (B1680970) gel.

-

Gewald Aminothiophene Synthesis

The Gewald reaction provides a straightforward route to highly substituted 2-aminothiophenes from a ketone, an active methylene (B1212753) nitrile, and elemental sulfur in the presence of a base.[7][8] Methyl 4-oxohexanoate can serve as the ketone component in this multicomponent reaction.

The general reaction scheme is as follows:

Experimental Protocol: Synthesis of a Substituted 2-Aminothiophene (Postulated)

-

Materials: Methyl 4-oxohexanoate, ethyl cyanoacetate (B8463686), elemental sulfur, morpholine (B109124), methanol (B129727).

-

Procedure:

-

To a stirred mixture of methyl 4-oxohexanoate (1 eq.), ethyl cyanoacetate (1 eq.), and elemental sulfur (1.1 eq.) in methanol, add morpholine (1.2 eq.) dropwise at room temperature.

-

The reaction mixture is then heated to 50-60 °C and stirred for 2-4 hours.

-

After cooling to room temperature, the precipitated product is collected by filtration.

-

The solid is washed with cold methanol and dried under vacuum.

-

Further purification can be achieved by recrystallization from ethanol.

-

Functional Group Transformations

The ketone and ester functionalities of methyl 4-oxohexanoate can be selectively or concurrently transformed, opening up a wide array of synthetic possibilities.

Reductive Amination

Reductive amination of the ketone moiety offers a direct route to amines. Intramolecular reductive amination can lead to the formation of cyclic structures like lactams. For instance, reductive amination of methyl 4-oxohexanoate with ammonia or an ammonium salt, followed by intramolecular cyclization, can yield 5-ethyl-2-pyrrolidinone.

Experimental Protocol: Synthesis of 5-Ethyl-2-pyrrolidinone (Postulated)

-

Materials: Methyl 4-oxohexanoate, ammonium acetate, sodium cyanoborohydride (NaBH₃CN), methanol.

-

Procedure:

-

To a solution of methyl 4-oxohexanoate (1 eq.) and ammonium acetate (5 eq.) in methanol, add sodium cyanoborohydride (1.5 eq.) portion-wise at 0 °C.

-

The reaction mixture is stirred at room temperature for 24 hours.

-

The solvent is removed under reduced pressure.

-

The residue is taken up in water and extracted with dichloromethane.

-

The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated.

-

The crude product is purified by column chromatography or distillation.

-

Wittig Reaction

The Wittig reaction allows for the conversion of the ketone group into an alkene.[3][9] This provides a powerful tool for carbon-carbon bond formation and the introduction of exocyclic double bonds.

Experimental Protocol: Wittig Olefination of Methyl 4-oxohexanoate (Postulated)

-

Materials: Methyltriphenylphosphonium (B96628) bromide, n-butyllithium (n-BuLi), tetrahydrofuran (B95107) (THF), methyl 4-oxohexanoate.

-

Procedure:

-

To a suspension of methyltriphenylphosphonium bromide (1.1 eq.) in anhydrous THF at 0 °C under an inert atmosphere, add n-butyllithium (1.1 eq.) dropwise.

-

Stir the resulting orange-red solution of the ylide at room temperature for 1 hour.

-

Cool the reaction mixture to 0 °C and add a solution of methyl 4-oxohexanoate (1 eq.) in THF dropwise.

-

Allow the reaction to warm to room temperature and stir for 12 hours.

-

Quench the reaction with saturated aqueous ammonium chloride solution and extract with diethyl ether.

-

Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate.

-

Purify the product by column chromatography.

-

Multi-Step Synthesis Application

Methyl 4-oxohexanoate can serve as a starting point for the synthesis of more complex molecules. The following hypothetical workflow illustrates how it could be used in a multi-step synthesis to generate a more functionalized carbocyclic intermediate, which could be a precursor for various natural products.

This workflow demonstrates the strategic use of methyl 4-oxohexanoate, where each functional group is sequentially manipulated to build molecular complexity. The initial Wittig reaction creates a key alkene intermediate. Subsequent epoxidation and hydrolysis install diol functionality. Oxidation then furnishes a 1,5-diketone, which is primed for an intramolecular aldol condensation to form a six-membered ring, a common structural motif in many natural products.

Conclusion

Methyl 4-oxohexanoate is a readily accessible and highly versatile building block in organic synthesis. Its bifunctional nature allows for a diverse range of transformations, including the construction of important heterocyclic scaffolds and the execution of key functional group interconversions. The experimental protocols and synthetic workflows presented in this guide highlight its potential for the efficient synthesis of complex target molecules, making it a valuable tool for researchers in academia and the pharmaceutical industry.

References

- 1. journal.uctm.edu [journal.uctm.edu]

- 2. Thiophene synthesis [organic-chemistry.org]

- 3. Wittig reaction - Wikipedia [en.wikipedia.org]

- 4. Lawesson's Reagent [organic-chemistry.org]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. A new synthesis of pyrroles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. asianpubs.org [asianpubs.org]

Synthesis of Methyl 4-oxohexanoate: An Application Note and Protocol

This document provides a detailed protocol for the synthesis of Methyl 4-oxohexanoate, a valuable intermediate in various chemical syntheses. The intended audience for this guide includes researchers, scientists, and professionals involved in drug development and organic synthesis.

Reaction Scheme

The synthesis of Methyl 4-oxohexanoate is achieved through the esterification of 4-oxohexanoic acid using iodomethane (B122720) in the presence of cesium carbonate as a base and dimethylformamide (DMF) as the solvent.

Reaction: 4-oxohexanoic acid reacts with iodomethane in the presence of cesium carbonate to yield Methyl 4-oxohexanoate.

Experimental Protocol

Materials:

-

4-oxohexanoic acid

-

Iodomethane

-

Cesium carbonate (Cs₂CO₃)

-

Dimethylformamide (DMF)

-

Ethyl acetate (B1210297) (EtOAc)

-

Water (H₂O)

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

Procedure:

-

To a stirring suspension of 8.15 g (25 mmol) of cesium carbonate in DMF, add 5.79 g (44 mmol) of 4-oxohexanoic acid.[1]

-

Stir the mixture for 5 minutes at ambient temperature.

-

Add 6.81 g (48 mmol) of iodomethane to the reaction mixture.[1]

-